1'-[(3,5-DIMETHOXYPHENYL)CARBAMOTHIOYL]-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE
Overview
Description
1’-[(3,5-DIMETHOXYPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is a complex organic compound with the molecular formula C20H30N4OS. This compound is known for its unique chemical structure, which includes a bipiperidine core linked to a dimethoxyphenyl group through a carbamothioyl linkage.
Preparation Methods
The synthesis of 1’-[(3,5-DIMETHOXYPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the bipiperidine core. This core is then functionalized with the dimethoxyphenyl group through a series of reactions, including carbamothioylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial production methods may involve optimizing these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1’-[(3,5-DIMETHOXYPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamothioyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
1’-[(3,5-DIMETHOXYPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound, investigating its interactions with biological macromolecules.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 1’-[(3,5-DIMETHOXYPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological context .
Comparison with Similar Compounds
When compared to similar compounds, 1’-[(3,5-DIMETHOXYPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE stands out due to its unique structural features and reactivity. Similar compounds include:
1’-[(3,5-DIMETHYLPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE: Differing by the presence of methyl groups instead of methoxy groups.
1’-[(2,5-DIMETHOXYPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE: Differing by the position of the methoxy groups on the phenyl ring
Properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)carbamothioyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3S/c1-26-16-12-15(13-17(14-16)27-2)22-19(28)23-10-6-20(7-11-23,18(21)25)24-8-4-3-5-9-24/h12-14H,3-11H2,1-2H3,(H2,21,25)(H,22,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZDEJIOKQFIOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)N2CCC(CC2)(C(=O)N)N3CCCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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